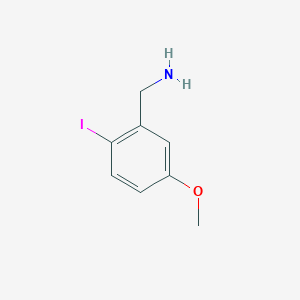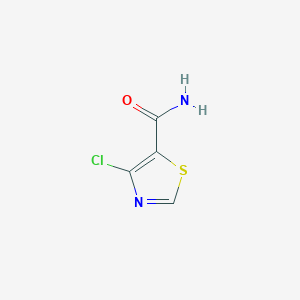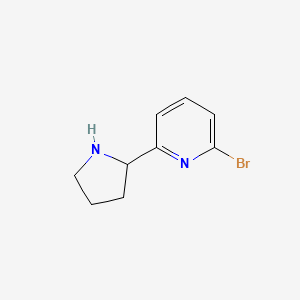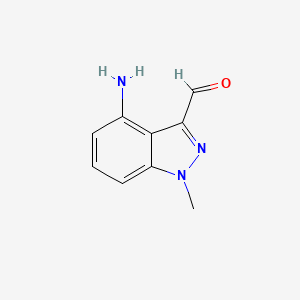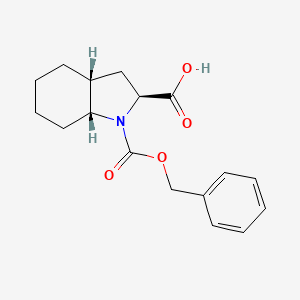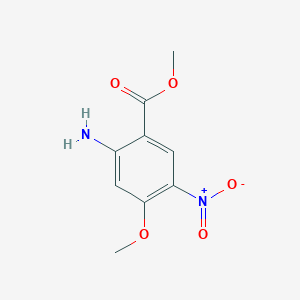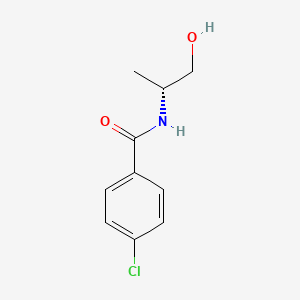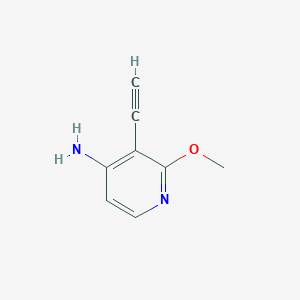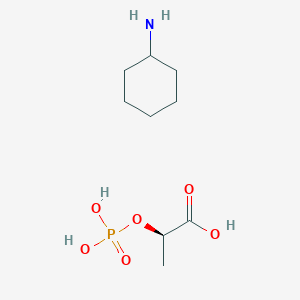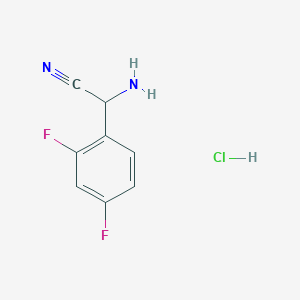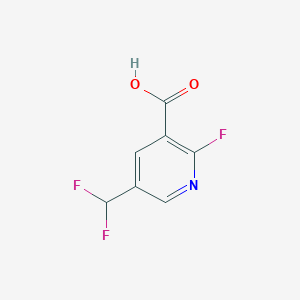
(R)-1-(3-Methoxyphenyl)-3-methylbutan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is a chiral amine compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a butan-1-amine structure
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves the asymmetric reductive amination of 3-methoxyacetophenone with ®-α-methylbenzylamine. This reaction is typically carried out using a combination of titanium isopropoxide (Ti(OiPr)4), Raney nickel (Raney-Ni), and hydrogen (H2) as the reducing agent . The reaction conditions are optimized to achieve high yield and diastereomeric excess.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine may involve similar asymmetric reductive amination processes, but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the synthesis.
化学反応の分析
Types of Reactions
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy group and the chiral center play crucial roles in determining the compound’s binding affinity and selectivity. The exact pathways and targets can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
®-1-(3-Methoxyphenyl)ethanol: A related compound with a similar structure but different functional groups.
®-1-(3-Methoxyphenyl)ethylamine: Another similar compound with a different carbon chain length.
Uniqueness
®-1-(3-Methoxyphenyl)-3-methylbutan-1-amine is unique due to its specific combination of a methoxy-substituted phenyl ring and a chiral butan-1-amine structure. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
特性
分子式 |
C12H19NO |
|---|---|
分子量 |
193.28 g/mol |
IUPAC名 |
(1R)-1-(3-methoxyphenyl)-3-methylbutan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-9(2)7-12(13)10-5-4-6-11(8-10)14-3/h4-6,8-9,12H,7,13H2,1-3H3/t12-/m1/s1 |
InChIキー |
GEYGFTICBPSPQV-GFCCVEGCSA-N |
異性体SMILES |
CC(C)C[C@H](C1=CC(=CC=C1)OC)N |
正規SMILES |
CC(C)CC(C1=CC(=CC=C1)OC)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


